

What is the chemical structure of Tuberculostearic acid?

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tuberculostearic acid*

Cat. No.: *B146152*

[Get Quote](#)

An In-depth Technical Guide to Tuberculostearic Acid

For Researchers, Scientists, and Drug Development Professionals

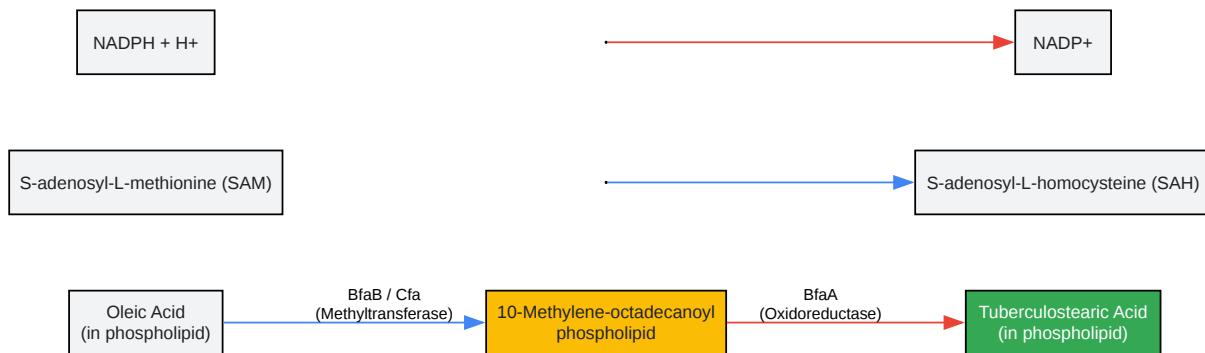
This technical guide provides a comprehensive overview of **Tuberculostearic acid**, a key lipid component of *Mycobacterium* tuberculosis and related *Actinomycetales*. The document details its chemical structure, physicochemical properties, biosynthetic pathway, and the experimental methodologies used for its study.

Chemical Structure and Properties

Tuberculostearic acid, systematically named (R)-10-methyloctadecanoic acid, is a saturated fatty acid that is structurally similar to stearic acid but with a methyl group at the C-10 position. [1] This methyl branching is a characteristic feature of fatty acids found in mycobacteria.

Table 1: Physicochemical Properties of **Tuberculostearic Acid**

Property	Value	Source
IUPAC Name	(10R)-10-methyloctadecanoic acid	[2]
Synonyms	10-Methylstearic acid, TBSA	[1]
Molecular Formula	C ₁₉ H ₃₈ O ₂	[1]
Molecular Weight	298.5 g/mol	[1]
CAS Number	542-47-2	[1]
Physical State	Solid	Human Metabolome Database
Boiling Point	415.00 to 416.00 °C @ 760.00 mm Hg (estimated)	[3]
Flash Point	454.00 °F (234.50 °C) (estimated)	[3]
Water Solubility	0.002247 mg/L @ 25 °C (estimated)	[3]
logP (o/w)	8.184 (estimated)	[3]


Biosynthesis of Tuberculostearic Acid

The biosynthesis of **Tuberculostearic acid** is a two-step enzymatic process that utilizes oleic acid as a precursor.[\[4\]](#)[\[5\]](#)[\[6\]](#) This pathway involves the action of two key enzymes, a methyltransferase and an oxidoreductase, and results in the formation of the characteristic 10-methyl branch.

The proposed pathway for the biosynthesis of **Tuberculostearic acid** is as follows:

- Methylenation: The process begins with the methylation of an oleic acid moiety within a phospholipid. An S-adenosyl-L-methionine (SAM)-dependent methyltransferase, such as BfaB or Cfa, catalyzes the transfer of a methyl group from SAM to the double bond of the oleic acid.[\[4\]](#)[\[7\]](#)[\[8\]](#) This reaction forms a 10-methylene-octadecanoyl phospholipid intermediate.[\[9\]](#)[\[10\]](#)

- Reduction: The methylene intermediate is then reduced by a FAD-binding oxidoreductase, such as BfaA, using NADPH as a cofactor.[4][5] This reduction step results in the final product, **Tuberculostearic acid**, incorporated into a phospholipid.

[Click to download full resolution via product page](#)

Biosynthesis of **Tuberculostearic Acid**.

Experimental Protocols

The study of **Tuberculostearic acid** involves its extraction from mycobacterial cultures, followed by purification and characterization using various analytical techniques.

A common method for extracting total lipids from mycobacteria is a modified Bligh and Dyer method.

- Cell Harvesting and Lysis:
 - Harvest mycobacterial cells from culture by centrifugation.
 - Wash the cell pellet with phosphate-buffered saline (PBS).
 - Lyophilize the washed cells.
- Resuspend the dried cells in a solvent mixture of chloroform:methanol:water (10:10:3 v/v/v) and stir overnight at room temperature.[11]

- Phase Separation and Extraction:
 - Centrifuge the mixture to pellet the cell debris.
 - Collect the supernatant containing the lipid extract.
 - Dry the extract under a stream of nitrogen.
 - For analysis, reconstitute the dried lipid extract in an appropriate solvent, such as chloroform:methanol:water (10:10:3 v/v/v).[\[11\]](#)

GC-MS is a highly sensitive technique used for the detection and quantification of **Tuberculostearic acid** in clinical and research samples.

- Derivatization:
 - Saponify the lipid extract to release free fatty acids.
 - Methylate the fatty acids to form fatty acid methyl esters (FAMEs) using a reagent such as 1.25 M HCl in methanol.
- GC-MS Analysis:
 - Inject the FAMEs into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).
 - Use a temperature program to separate the FAMEs based on their boiling points and polarity.
 - The eluting compounds are then introduced into a mass spectrometer for detection.
- Detection and Quantification:
 - Use selected ion monitoring (SIM) to specifically detect the characteristic ions of the **Tuberculostearic acid** methyl ester.[\[12\]](#)
 - Quantify the amount of **Tuberculostearic acid** by comparing the peak area to that of an internal standard.

NMR spectroscopy is a powerful tool for the structural elucidation of fatty acids, including **Tuberculostearic acid**.

- Sample Preparation:
 - Dissolve the purified **Tuberculostearic acid** or its methyl ester in a deuterated solvent (e.g., CDCl_3).
 - Transfer the solution to an NMR tube.
- NMR Data Acquisition:
 - Acquire one-dimensional (^1H and ^{13}C) and two-dimensional (e.g., COSY, HSQC) NMR spectra.
 - ^1H NMR will show characteristic signals for the terminal methyl group, the methylene chain, and the methyl branch.
 - ^{13}C NMR will provide information on the carbon skeleton, including the carbonyl carbon, the carbon bearing the methyl group, and the carbons of the aliphatic chain.
- Spectral Analysis:
 - Analyze the chemical shifts, coupling constants, and correlations from the 2D spectra to confirm the structure of **Tuberculostearic acid**.

Several methods for the chemical synthesis of **Tuberculostearic acid** have been reported, which are crucial for obtaining reference standards and for further biological studies. One convergent synthesis approach involves the following key steps:[4]

- Synthesis of key chiral intermediates, such as (R)- and (S)-1-iodo-2-methyldecanes, from starting materials like 1-octanal.
- Coupling of the iodide intermediate with another fragment, such as 1-hydroxyoct-7-yne.
- Hydrogenation of the resulting alkyne to a saturated carbon chain.
- Oxidation of the terminal alcohol to a carboxylic acid to yield racemic **Tuberculostearic acid**.

Biological Significance and Applications

Tuberculostearic acid is an important component of the mycobacterial cell envelope and has been investigated for its diagnostic potential as a biomarker for tuberculosis.[12][13] Its presence in clinical samples can be indicative of a mycobacterial infection. Furthermore, understanding the biosynthesis of **Tuberculostearic acid** can provide insights into novel targets for the development of anti-tubercular drugs. The enzymes in its biosynthetic pathway, being unique to mycobacteria, represent promising targets for selective inhibition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Analysis of the Lipid Composition of Mycobacteria by Thin Layer Chromatography [jove.com]
- 2. The synthesis of tuberculostearic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of (R,S)-10-methyloctadecanoic acid (tuberculostearic acid) and key chiral 2-methyl branched intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LCMS Protocols – The DAN Lab – UW–Madison [danlab.bact.wisc.edu]
- 6. journals.asm.org [journals.asm.org]
- 7. A Reversed Phase Ultra-High-Performance Liquid Chromatography-Data Independent Mass Spectrometry Method for the Rapid Identification of Mycobacterial Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Total synthesis and mass spectrometric analysis of a *Mycobacterium tuberculosis* phosphatidylglycerol featuring a two-step synthesis of (R)-tuberculostearic acid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]

- 11. Lipidomic analyses of *Mycobacterium tuberculosis* based on accurate mass measurements and the novel “Mtb LipidDB” - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Diagnosis of pulmonary tuberculosis by detection of tuberculostearic acid in sputum by using gas chromatography-mass spectrometry with selected ion monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Rapid determination of growth inhibition of *Mycobacterium tuberculosis* by GC-MS/MS quantitation of tuberculostearic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [What is the chemical structure of Tuberculostearic acid?]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b146152#what-is-the-chemical-structure-of-tuberculostearic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com